molecular formula C19H16N2O3S B5507139 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide

Cat. No. B5507139
M. Wt: 352.4 g/mol
InChI Key: LIRJKOSHTDJEPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves reactions between benzenesulfonamide and other chemical agents in the presence of catalysts like phosphorous oxychloride. These processes are characterized by specific conditions that facilitate the formation of the desired compound. For example, research has shown that the reaction of benzenesulfonamide with 3-methoxybenzoic acid under certain conditions results in the formation of compounds with complex molecular structures (Sreenivasa et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various analytical techniques, including IR, 1H-NMR, 13C-NMR, and elemental analysis, with x-ray diffraction studies providing detailed insights into the crystal systems and geometries. For instance, compounds have been reported to crystallize in specific crystal systems, exhibiting unique unit cell parameters and stabilizing interactions such as hydrogen bonds and π interactions (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Sulfonamide derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. These reactions are pivotal in modifying the molecular structure to achieve desired functionalities or to enhance certain properties. For example, N-alkylation reactions have been utilized to introduce alkyl groups into sulfonamides, showcasing the versatility of these compounds in chemical synthesis (Lu et al., 2015).

Scientific Research Applications

Anticancer Potential

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide and its derivatives have been explored for their potential anticancer activities. Studies have demonstrated that certain derivatives of this compound show promising results against various cancer cell lines. For instance, a study reported the synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which displayed significant activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014). Additionally, another study highlighted the synthesis of novel 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)- N -substituted benzenesulfonamide derivatives, which exhibited in vitro antimicrobial and anticancer activities (Kumar et al., 2014).

Antimicrobial Effects

Research has also been conducted on the antimicrobial properties of this compound. A study reported the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, indicating the antimicrobial activity of these derivatives against various bacteria and fungi (Sarvaiya et al., 2019). Moreover, synthesis and antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives were explored, revealing the potential antimicrobial efficacy of these compounds (Hassan, 2013).

Enzyme Inhibition Studies

The compound and its derivatives have been studied for their potential as enzyme inhibitors. For example, a study presented the discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII, showcasing their potential in targeted cancer therapies (Güzel-Akdemir et al., 2015).

Antidiabetic Activity

Another area of researchincludes the exploration of antidiabetic properties. A study evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Several compounds showed significant lowering of plasma glucose levels, indicating potential as antidiabetic agents (Moreno-Díaz et al., 2008).

Antitumor Evaluation and Molecular Modeling

Research has also delved into antitumor evaluations and molecular modeling of such compounds. A study on novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides found significant cytotoxic activity against various cancer cell lines, supported by quantitative structure–activity relationship (QSAR) studies (Tomorowicz et al., 2020).

Safety and Hazards

The safety and hazards associated with “N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide” are not specified in the available resources. Safety data would typically include information on toxicity, environmental impact, handling precautions, and disposal considerations .

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-21-17-12-11-16(14-9-6-10-15(18(14)17)19(21)22)20-25(23,24)13-7-4-3-5-8-13/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRJKOSHTDJEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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